molecular formula C24H18O8S B2671740 (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 929456-23-5

(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2671740
CAS No.: 929456-23-5
M. Wt: 466.46
InChI Key: ZWHAPPBAQPRGCZ-XKZIYDEJSA-N
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Description

(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound featuring a benzofuran core, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where 4-methoxyphenylsulfonyl chloride reacts with the benzofuran intermediate in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group and the sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique structure may impart desirable properties to these materials.

Mechanism of Action

The mechanism by which (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate: Similar structure but different stereochemistry.

    Ethyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The (Z)-configuration of the compound may confer unique biological activity or chemical reactivity compared to its (E)-isomer or other analogs. This stereochemistry can influence how the compound interacts with biological targets or participates in chemical reactions.

By understanding the detailed synthesis, reactivity, and applications of (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-[(Z)-[6-(4-methoxyphenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O8S/c1-29-17-7-10-19(11-8-17)33(27,28)32-18-9-12-20-21(14-18)31-22(23(20)25)13-15-3-5-16(6-4-15)24(26)30-2/h3-14H,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHAPPBAQPRGCZ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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